molecular formula C11H13NO2 B3283408 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 766448-74-2

1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B3283408
CAS RN: 766448-74-2
M. Wt: 191.23 g/mol
InChI Key: MHCKTCPQIUFRLF-UHFFFAOYSA-N
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Description

1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, also known by its synonyms ®-2-Amino-1,2,3,4-tetrahydro-2-naphthoic acid or ®-2-Aminotetralin-2-carboxylic acid , is a chemical compound with the empirical formula C₁₁H₁₃NO₂ . It has a molecular weight of 191.23 g/mol . The compound is a derivative of tetrahydronaphthalene and contains an amino group and a carboxylic acid functional group.


Molecular Structure Analysis

The compound’s molecular structure consists of a tetrahydronaphthalene ring system with an amino group (NH₂) and a carboxylic acid group (COOH) attached. The stereochemistry of the amino group is ® configuration . For a visual representation, refer to the 2D Mol file or the computed 3D structure.


Physical And Chemical Properties Analysis

  • Optical Activity : The compound exhibits optical rotation with a specific rotation of approximately -4.7° (c = 0.5 in 0.3% HCl) .

Scientific Research Applications

Synthesis and Characterization

  • Alternative Synthesis of Dopaminergic Drugs : A study by Göksu, SeÇen, and Sütbeyaz (2006) described an alternative synthesis of the dopaminergic drug 2-Amino-1,2,3,4-tetrahydronaphthalene-5,6-diol from 5,6-dimethoxynaphthalene-2-carboxylic acid (Göksu, SeÇen, & Sütbeyaz, 2006).
  • Synthesis from Naphthalene-2,3-diol : Göksu et al. (2003) reported the synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, highlighting a seven-step process with a 44% overall yield (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

Biochemical and Medicinal Applications

  • Chemoenzymatic Routes to Cyclic α-Quaternary α-Amino Acid Enantiomers : Li, Rantapaju, and Kanerva (2011) studied the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and 1,2,3,4-tetrahydronaphthalene analogues, using Candida antarctica lipase B for interesterification (Li, Rantapaju, & Kanerva, 2011).
  • **Chiral Auxiliary for Asymmetric Reformatsatsky Reactions**: Orsini, Sello, Manzo, and Lucci (2005) developed (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene as a new chiral auxiliary for Reformatsky-type reactions, demonstrating its utility in asymmetric synthesis (Orsini, Sello, Manzo, & Lucci, 2005).

Quantum-Chemical Calculations and Biological Activity

  • Naphthalimide Derivatives with Non-Protein Amino Acids : Marinov et al. (2019) synthesized new 1,8-naphthalimide derivatives, including 1-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. These compounds were evaluated for their cytotoxicity against human tumor cell lines, showing promising results (Marinov et al., 2019).

Safety and Hazards

  • Hazard Classification : It is classified as Acute Tox. 4 (Oral) .

properties

IUPAC Name

1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,9-10H,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCKTCPQIUFRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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